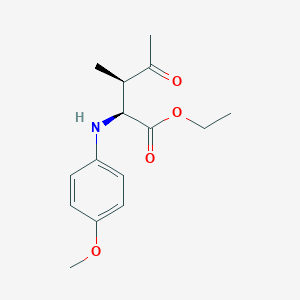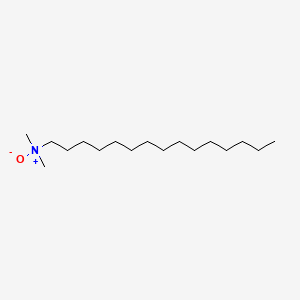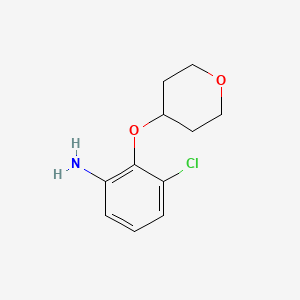
5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a nitrophenyl group at the 3-position of the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole typically involves the reaction of 3-(3-nitrophenyl)-isoxazole with a bromomethylating agent. One common method is the bromomethylation of 3-(3-nitrophenyl)-isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products would include derivatives with different functional groups replacing the bromomethyl group.
Reduction: The major product would be 5-Aminomethyl-3-(3-nitrophenyl)-isoxazole.
Oxidation: Products would depend on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Bromomethyl)butyl]-5-methyl-1,3,4-thiadiazole
- 5-Bromo-N,4-dimethyl-2-nitroaniline
- 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
5301-03-1 |
|---|---|
Fórmula molecular |
C10H7BrN2O3 |
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-2-1-3-8(4-7)13(14)15/h1-5H,6H2 |
Clave InChI |
XXBQYLWWZAASLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)



![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
